molecular formula C16H20N2O2 B14182431 Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis- CAS No. 851761-78-9

Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-

Cat. No.: B14182431
CAS No.: 851761-78-9
M. Wt: 272.34 g/mol
InChI Key: QVYZEZMAIQZLDZ-UHFFFAOYSA-N
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Description

Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- is a chemical compound with the molecular formula C16H20N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- typically involves the reaction of pyridine derivatives with 1,4-butanediol and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to isolate the final product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions may produce various substituted pyridine compounds .

Scientific Research Applications

Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- include:

Uniqueness

Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- is unique due to its specific combination of pyridine rings and butanediylbis(oxymethylene) linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

851761-78-9

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-[4-(pyridin-3-ylmethoxy)butoxymethyl]pyridine

InChI

InChI=1S/C16H20N2O2/c1(9-19-13-15-5-3-7-17-11-15)2-10-20-14-16-6-4-8-18-12-16/h3-8,11-12H,1-2,9-10,13-14H2

InChI Key

QVYZEZMAIQZLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COCCCCOCC2=CN=CC=C2

Origin of Product

United States

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